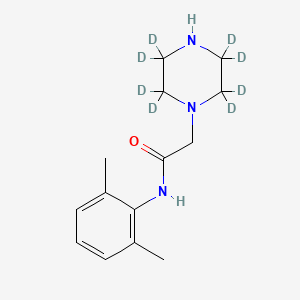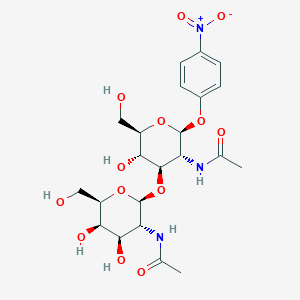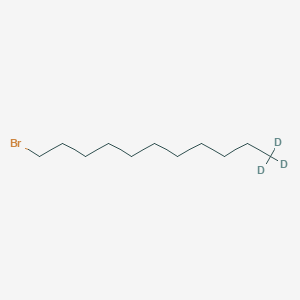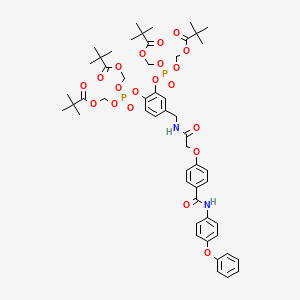
Pomstafib-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pomstafib-2 is a potent and selective inhibitor of the transcription factor STAT5b. It is the pivaloyloxymethyl ester prodrug of Stafib-2, which has a high affinity for STAT5b with a dissociation constant (Ki) of 9 nM . This compound is primarily used in research to study the role of STAT5b in various cellular processes and its potential as a therapeutic target in cancer treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pomstafib-2 is synthesized through a series of chemical reactions starting from catechol bisphosphate derivatives. The synthesis involves the following steps:
Formation of Stafib-1: Catechol bisphosphate is used as the starting material to form Stafib-1 through a series of phosphorylation reactions.
Optimization to Stafib-2: Stafib-1 is then optimized to Stafib-2 by modifying its structure to enhance its binding affinity to STAT5b.
Conversion to this compound: Stafib-2 is converted to its prodrug form, this compound, by esterification with pivaloyloxymethyl groups.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of catechol bisphosphate derivatives are synthesized and purified.
Optimization and Conversion: The bulk material is then optimized to Stafib-2 and converted to this compound through esterification.
Purification and Quality Control: The final product is purified using high-performance liquid chromatography (HPLC) to ensure a purity of over 98%.
Analyse Des Réactions Chimiques
Types of Reactions
Pomstafib-2 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to form reduced derivatives.
Substitution: This compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Various halides or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can be further studied for their biological activities .
Applications De Recherche Scientifique
Pomstafib-2 has a wide range of scientific research applications, including:
Mécanisme D'action
Pomstafib-2 exerts its effects by selectively inhibiting the tyrosine phosphorylation of STAT5b. This inhibition prevents the activation of STAT5b and its subsequent translocation to the nucleus, where it would normally regulate the transcription of target genes. By blocking this pathway, this compound induces apoptosis in STAT5b-dependent cells, such as certain leukemia cells .
Comparaison Avec Des Composés Similaires
Pomstafib-2 is unique in its high selectivity and potency for STAT5b compared to other similar compounds. Some similar compounds include:
Stafib-1: The precursor to Stafib-2, with a lower binding affinity (Ki = 44 nM) compared to Stafib-2.
Catechol Bisphosphate Derivatives: Early inhibitors of STAT5b with less selectivity and potency.
Salicylic Acid-Based Inhibitors: These inhibitors have been shown to inhibit STAT5b but with lower selectivity.
This compound stands out due to its optimized structure, which provides a higher binding affinity and selectivity for STAT5b, making it a valuable tool in research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C52H66N2O20P2 |
|---|---|
Poids moléculaire |
1101.0 g/mol |
Nom IUPAC |
[[2-[bis(2,2-dimethylpropanoyloxymethoxy)phosphoryloxy]-4-[[[2-[4-[(4-phenoxyphenyl)carbamoyl]phenoxy]acetyl]amino]methyl]phenoxy]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C52H66N2O20P2/c1-49(2,3)45(57)64-31-68-75(61,69-32-65-46(58)50(4,5)6)73-41-27-18-35(28-42(41)74-76(62,70-33-66-47(59)51(7,8)9)71-34-67-48(60)52(10,11)12)29-53-43(55)30-63-38-23-19-36(20-24-38)44(56)54-37-21-25-40(26-22-37)72-39-16-14-13-15-17-39/h13-28H,29-34H2,1-12H3,(H,53,55)(H,54,56) |
Clé InChI |
ZGQKQAXJQMLWPR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)OCOP(=O)(OCOC(=O)C(C)(C)C)OC1=C(C=C(C=C1)CNC(=O)COC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)OP(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


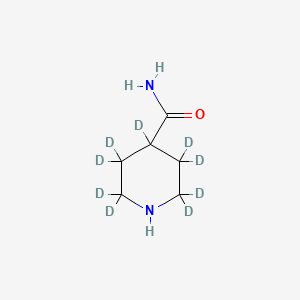
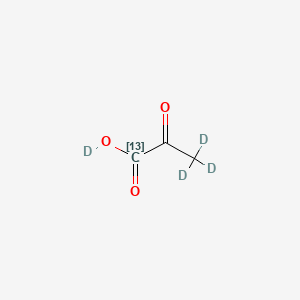
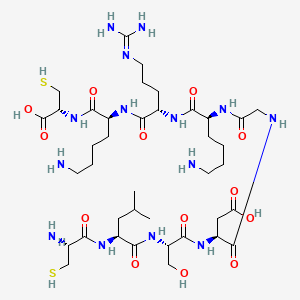


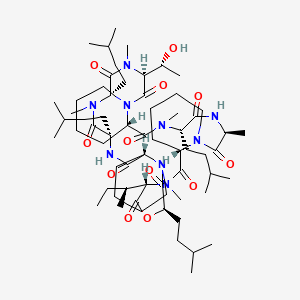
![6-deuterio-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione](/img/structure/B12403167.png)
